2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide
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Description
2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C28H22Cl2F6N6O2 and its molecular weight is 659.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which is known to have a wide range of applications in the pharmaceutical and agrochemical industries . .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms and a pyridine ring in the structure of TFMP derivatives is thought to confer unique physical-chemical properties , which could potentially influence the compound’s pharmacokinetic properties.
Result of Action
One study found that a related compound induced cell death via the mitochondrial apoptotic pathway , suggesting that this compound may have similar effects.
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence how these compounds interact with their environment .
Properties
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2F6N6O2/c29-20-11-16(27(31,32)33)13-38-24(20)41-9-7-40(8-10-41)6-5-37-26(44)23(43)19-15-42(22-4-2-1-3-18(19)22)25-21(30)12-17(14-39-25)28(34,35)36/h1-4,11-15H,5-10H2,(H,37,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFCHUSUIVSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2F6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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